8-N-Cyclopropylquinoline-5,8-diamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
8-N-Cyclopropylquinoline-5,8-diamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, functionalized quinolines serve as privileged scaffolds. 8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a highly specialized bicyclic compound characterized by a planar quinoline core, a primary amine at the 5-position, and a sterically demanding cyclopropyl-substituted secondary amine at the 8-position[1]. This in-depth technical guide explores the causality behind its structural properties, provides a self-validating synthetic workflow, and outlines its pharmacological relevance.
Chemical Identity & Quantitative Physicochemical Data
To establish a baseline for analytical characterization, the quantitative and structural data of 8-N-cyclopropylquinoline-5,8-diamine are summarized below. The exact mass and structural identifiers are critical for downstream LC-MS and NMR validation.
| Property | Value |
| Compound Name | 8-N-cyclopropylquinoline-5,8-diamine |
| CAS Registry Number | 1154579-81-3 |
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| Molecular Ion[M+] | m/z 199.25 |
| Canonical SMILES | C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3 |
Structural Elucidation & Molecular Geometry
The molecular geometry of 8-N-cyclopropylquinoline-5,8-diamine is defined by a planar quinoline ring system—a benzene ring fused to a pyridine ring—which serves as the foundation for its functional group attachments[1].
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Aromatic Core: The quinoline scaffold exhibits a rigid, planar configuration where the nitrogen heteroatom at position 1 contributes to the extended aromatic π -electron system[1]. This planarity is essential for biological activity, specifically for DNA intercalation or fitting into narrow enzymatic binding pockets[2].
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Electronic Modulation: The diamine functionalities at the 5 and 8 positions act as strong electron-donating groups. Mass spectrometric analysis reveals that these amino substituents stabilize the positive charge of the molecular ion ([M+] at m/z 199.25) through resonance effects[1].
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Steric Hindrance: The cyclopropyl group at the N8 position is not merely a structural appendage; it introduces calculated steric hindrance[1]. This specific modification alters the 3D conformation of the molecule, directly affecting its binding kinetics to biological targets (such as kinases or topoisomerases) by preventing off-target interactions that a primary amine might otherwise permit.
Figure 1: Structure-activity relationship (SAR) logic demonstrating target interaction.
Synthetic Methodology: A Self-Validating Protocol
This protocol is designed as a self-validating system : it incorporates mandatory in-process checkpoints that must be passed before proceeding, ensuring that failures are caught immediately rather than at the final purification stage.
Step 1: Buchwald-Hartwig N-Arylation
Causality: We utilize 5-nitro-8-bromoquinoline because the strongly electron-withdrawing 5-nitro group activates the C8-Br bond for oxidative addition to the Palladium catalyst. We select Xantphos as the ligand because its wide bite angle forces the palladium center into a geometry that drastically accelerates the reductive elimination of sterically hindered amines (like cyclopropylamine).
Procedure:
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Preparation: In an oven-dried Schlenk flask, combine 5-nitro-8-bromoquinoline (1.0 eq), cyclopropylamine (1.5 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
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Degassing (Critical): Suspend the mixture in anhydrous Toluene. Degas via three freeze-pump-thaw cycles. Failure to remove oxygen will result in the oxidation of the phosphine ligand and immediate catalyst death.
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Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.
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Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only considered complete when the starting material mass is absent, and the intermediate mass ([M+H]+ corresponding to 8-N-cyclopropyl-5-nitroquinoline) is the dominant peak.
Step 2: Catalytic Nitro Reduction
Causality: The nitro group must be reduced to a primary amine without cleaving the cyclopropyl ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild conditions achieves this cleanly, avoiding the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl) which could protonate the quinoline core and complicate isolation.
Procedure:
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Preparation: Dissolve the purified 8-N-cyclopropyl-5-nitroquinoline in Methanol. Add 10% Pd/C (0.1 eq by weight).
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Reaction: Purge the vessel with H2 gas and stir vigorously at room temperature under 1 atm of H2 for 4 hours.
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Self-Validation Checkpoint 2: Monitor the volumetric uptake of hydrogen gas. The reaction is complete when H2 consumption ceases. Filter through a pad of Celite to remove the catalyst. Final validation requires 1 H-NMR analysis: the successful reduction is confirmed by the disappearance of the deshielding effect of the nitro group on the adjacent aromatic protons, and the appearance of a broad singlet (~5.0 ppm) representing the new -NH2 protons.
Figure 2: Two-step synthetic workflow for 8-N-cyclopropylquinoline-5,8-diamine.
Pharmacological Relevance & Applications
The structural similarities of 8-N-cyclopropylquinoline-5,8-diamine to other established quinoline derivatives suggest significant potential in medicinal chemistry, particularly as a lead compound for antibacterial and anticancer agents[1].
Research into quinoline-5,8-diamine derivatives has demonstrated their capacity to act as potent inhibitors of cellular proliferation[2]. The mechanism typically involves the planar quinoline core intercalating with DNA or occupying the ATP-binding cassette of specific kinases[3]. The addition of the cyclopropyl group modulates biological activity by introducing steric hindrance, which can restrict the molecule from binding to off-target receptors, thereby increasing the therapeutic index and specificity of the drug candidate[1]. Furthermore, the diamine functionalities serve as versatile building blocks in organic synthesis, allowing for the creation of highly complex libraries for high-throughput screening[1].
References
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Smolecule, "Buy 8-N-cyclopropylquinoline-5,8-diamine | 1154579-81-3", Smolecule.com.1
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Journal of Medicinal Chemistry, "Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors", ACS Publications. 2
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Thieme E-Books & E-Journals, "Product Class 3: Quinolines", Thieme Connect. 3
